Comparative ClpP Inhibition Potency: (3R,4R)-A2-32-01 Exhibits 4.5 μM EC50, Positioning it as a Defined, Moderate-Potency Inhibitor Distinct from More Potent Activators and Agonists
(3R,4R)-A2-32-01 demonstrates a specific caseinolytic protein protease (ClpP) inhibitory activity with an EC50 of 4.5 μM. This quantitative inhibitory potency serves as a critical benchmark when compared to other ClpP modulators. For instance, the ClpP activator ZG297 exhibits an EC50 of 0.26 μM for SaClpP activation, while the agonist (S)-ZG197 shows an EC50 of 1.4 μM for SaClpP activation. [1] This data positions (3R,4R)-A2-32-01 as a moderate-potency inhibitor, a profile that is mechanistically and functionally distinct from the high-potency activators, and is essential for studies aiming to ablate ClpP function rather than dysregulate it.
| Evidence Dimension | ClpP Modulation Potency (EC50) |
|---|---|
| Target Compound Data | 4.5 μM (Inhibition) |
| Comparator Or Baseline | ZG297: 0.26 μM (Activation); (S)-ZG197: 1.4 μM (Activation) |
| Quantified Difference | The target compound's EC50 is >17-fold higher than the most potent activator (ZG297) and >3-fold higher than (S)-ZG197, underscoring its role as a less potent inhibitor. |
| Conditions | SaClpP enzymatic assays |
Why This Matters
This quantitative difference in EC50 and mechanism (inhibition vs. activation) dictates the experimental utility of the compound; researchers seeking to inhibit ClpP must select (3R,4R)-A2-32-01 over more potent activators to avoid unintended pathway activation.
- [1] TargetMol. ZG297 is an agonist of Staphylococcus aureus ClpP (SaClpP) with an EC50 of 0.26 μM. View Source
